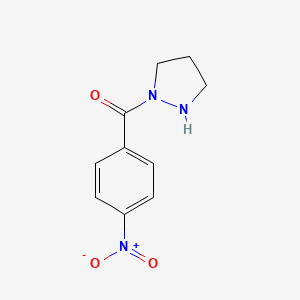

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone

Description

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone is a nitro-substituted aromatic ketone featuring a pyrazolidine moiety. The compound combines an electron-withdrawing 4-nitrophenyl group with a saturated five-membered pyrazolidine ring, which imparts unique conformational flexibility and reactivity. Notably, the compound is listed as discontinued by CymitQuimica, limiting its current availability .

Properties

IUPAC Name |

(4-nitrophenyl)-pyrazolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h2-5,11H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFHCNNSTZXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(pyrazolidin-1-yl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with pyrazolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: The major product is (4-aminophenyl)(pyrazolidin-1-yl)methanone.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Synthesis of (4-Nitrophenyl)(pyrazolidin-1-yl)methanone

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with pyrazolidin-1-amine. This method has been optimized to yield high purity and yield of the desired compound, making it suitable for further biological evaluations.

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. Molecular docking simulations indicate that these compounds can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various in vitro and in vivo models. It was found to inhibit the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The compound exhibited notable activity against resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications to the nitro group and the pyrazolidin moiety have been shown to influence biological activity significantly.

Study on Antioxidant Properties

A study conducted on a series of this compound derivatives revealed their ability to reduce oxidative stress markers in cellular models. The results indicated a dose-dependent response with significant reductions in reactive oxygen species (ROS) levels compared to control groups .

Study on Anti-inflammatory Effects

In a comparative analysis with standard anti-inflammatory drugs, this compound demonstrated superior efficacy in reducing paw edema in rat models induced by carrageenan, suggesting its potential as a new therapeutic option for inflammatory conditions .

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(pyrazolidin-1-yl)methanone depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This can lead to a decrease in the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Nitrophenyl)(pyrazolidin-1-yl)methanone with structurally related methanone derivatives, emphasizing molecular features, synthesis, and key properties:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Synthesis Method | Yield/Properties | References |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₉N₃O₃ | ~219 (calculated) | Pyrazolidine (saturated 5-membered ring with 2N), 4-nitro group | Not specified in evidence | Discontinued; no reported physicochemical data | |

| (4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone | C₁₈H₁₁N₅O₃ | 345.31 | Fused pyrazolo-pyrimidine ring, phenyl substituent | Undescribed in evidence; likely involves coupling of nitrophenyl with heterocycle | Higher molecular weight; potential for enhanced π-π interactions | |

| (4-Nitrophenyl)(pyridin-4-yl)methanone | C₁₂H₈N₂O₃ | 228 | Pyridine (aromatic 6-membered ring with 1N), 4-nitro group | FeCl₂·4H₂O-catalyzed benzylic oxidation of 4-(4-nitrobenzyl)pyridine | 60% yield; melting point 130–132°C; characterized by HRMS | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₆H₁₆N₃O₂ | 282.32 | Piperazine (6-membered ring with 2N), furan, reduced 4-aminophenyl group | Nucleophilic aromatic substitution followed by nitro reduction (Sn/HCl) | Amino group enhances solubility; nitro-to-amine conversion enables further derivatization |

Key Observations:

Structural Flexibility vs. Rigidity: The pyrazolidine ring in the target compound provides conformational flexibility, unlike rigid aromatic systems like pyridine (in 2l) or fused pyrazolo-pyrimidine (in C₁₈H₁₁N₅O₃). This flexibility may influence binding interactions in biological systems or solubility .

Electron-Deficient Aromatic Systems: The 4-nitrophenyl group in all compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution or reduction reactions (e.g., nitro-to-amine conversion in C₁₆H₁₆N₃O₂) .

Synthetic Accessibility: Metal-catalyzed oxidation (e.g., FeCl₂·4H₂O in 2l) offers moderate yields (~60%), while nitro reduction (as in C₁₆H₁₆N₃O₂) is a versatile step for introducing amino groups . The discontinued status of this compound suggests challenges in synthesis or stability compared to more robust analogs like 2l .

Biological Activity

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone is an organic compound with the molecular formula C10H11N3O3. It features a nitrophenyl group attached to a pyrazolidin-1-yl methanone moiety, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with pyrazolidine in the presence of a base like triethylamine. The reaction is generally conducted in an organic solvent such as dichloromethane at room temperature. Purification is achieved through recrystallization or column chromatography.

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. Molecular docking simulations suggest that these compounds can effectively inhibit enzymes involved in inflammatory pathways .

Table 1: Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| M1 | Antioxidant | 15.2 | |

| M2 | Anti-inflammatory | 12.5 | |

| M3 | Antimicrobial | 20.0 |

Enzyme Inhibition Studies

This compound has been employed in studies focusing on enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's mechanism involves binding to the active site of COX enzymes, thereby reducing their activity and subsequently lowering inflammation levels in experimental models .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act by binding to enzyme active sites, preventing substrate access and reducing enzymatic activity.

- Antioxidant Action : It may scavenge free radicals, thereby mitigating oxidative stress in cells.

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of pyrazole derivatives, this compound was shown to significantly reduce paw edema in a carrageenan-induced rat model compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

Case Study 2: Antioxidant Potential

A recent investigation utilized DPPH radical scavenging assays to assess the antioxidant capacity of this compound. Results indicated a notable reduction in DPPH radical concentration, suggesting strong antioxidant properties that could be harnessed for therapeutic applications .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | Low | Moderate |

| (4-Nitrophenyl)(piperidin-1-yl)methanone | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.